molecular formula C14H10FN3O3S2 B2424323 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 391218-45-4

2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2424323
CAS RN: 391218-45-4
M. Wt: 351.37
InChI Key: LIOIUMOJGZPPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, typically starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is characterized by the presence of a benzothiazole ring, a sulfonamide group, and a fluorine atom. The thiazole S and amide O atoms lie to the same side of the molecule .


Chemical Reactions Analysis

Benzothiazole sulfonamides, such as 2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, can undergo various chemical reactions. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Scientific Research Applications

Antimicrobial Properties

A study by Jagtap et al. (2010) synthesized novel compounds, including fluorosubstituted sulfonamide benzothiazoles, and screened them for antimicrobial activity. These compounds demonstrated a wide range of biodynamic properties, potentially offering potent biodynamic agents due to their pharmacologically proven therapeutic potentials (Jagtap et al., 2010).

Fluorescent Sensors

Suman et al. (2019) designed benzimidazole/benzothiazole-based azomethines that can act as fluorescent sensors for Al3+ and Zn2+. These molecules exhibit significant absorption and emission spectral changes upon coordination with these ions, indicating their potential as sensitive and selective sensors (Suman et al., 2019).

Synthesis of Fluoroalkylative Aryl Migration Compounds

He et al. (2015) prepared fluorinated sulfinate salts that were used as precursors for di- and monofluoroalkyl radical in a silver-catalyzed cascade reaction. This demonstrates the utility of these compounds in synthesizing complex molecular structures involving fluoroalkylation and aryl migration (He et al., 2015).

Antiproliferative Activities

Mert et al. (2014) studied pyrazole-sulfonamide derivatives for their antiproliferative activities against cancer cell lines. These compounds showed selective effects against certain tumor cells, highlighting the potential of such compounds in cancer therapy (Mert et al., 2014).

Synthesis of Halobenzoyl Chlorides

Shlenev et al. (2017) synthesized nitro and sulfonamide derivatives of thiadiazoloquinazolinones using 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides. This research contributes to the synthesis methods of complex organic compounds with potential pharmacological applications (Shlenev et al., 2017).

properties

IUPAC Name

2-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIUMOJGZPPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.